molecular formula C10H9NO2 B8751184 2-methoxy-4-(2-oxoethyl)benzonitrile

2-methoxy-4-(2-oxoethyl)benzonitrile

Cat. No.: B8751184
M. Wt: 175.18 g/mol
InChI Key: AMIQLDROUFGBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-methoxy-4-(2-oxoethyl)benzylamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(2-oxoethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxoethyl group can form hydrogen bonds or other interactions with target molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.

    4-(2-oxoethyl)benzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    2-methoxy-4-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties.

Uniqueness

2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to the presence of both the methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methoxy-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-10-6-8(4-5-12)2-3-9(10)7-11/h2-3,5-6H,4H2,1H3

InChI Key

AMIQLDROUFGBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 25 mL flask containing a stir bar was added compound 2-(methyloxy)-4-prop-2-en-1-ylbenzonitrile (0.150 g, 0.866 mmol) and MeOH (8 mL). The flask was placed in a cold bath of −78° C. Ozone was bubbled through the flask for about 10 min. followed by addition of dimethyl sulfide (1.5 mL, 0.024 mmol). The flask was taken out of the cold bath and stirred at room temperature for 1 h; LC indicated completion of the reaction. The reaction mixture was concentrated to dryness to give 2-(methyloxy)-4-(2-oxoethyl)benzonitrile.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(2-hydroxyethyl)-2-methoxybenzonitrile (1.5 g, 8.5 mmol) in dry CH2Cl2 (30 mL) at 0° C. was added Dess-Martin periodinane (3.6 g, 8.5 mmol) in one portion. The mixture was stirred for 12 h at rt and quenched with a 1:1 mixture of saturated Na2S2O3 (40 mL) and saturated NaHCO3 (40 mL). The resulting mixture was diluted with CH2Cl2 (70 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (2×50 mL). The combined organic phases were washed with brine, dried (Na2SO4), and concentrated in vacuo to give 2-methoxy-4-(2-oxoethyl)benzonitrile. The residue was used in the next step without further purification. 1H NMR (500 MHz, CDCl3) δ 9.77 (s, 1H), 7.52 (d, 1H, J=8.8 Hz), 6.86 (dd, 1H, J=1.1 Hz), 6.79 (s, 1H), 3.92 (s, 3H), 3.76 (s, 2H); LCMS: [(M+1)]+=176.26; tR=1.98 min.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl 3-(4-cyano-3-methoxyphenyl)oxirane-2-carboxylate (400 mg, 1.6 mmol) in 5 mL of dry ethanol was cooled to 0° C. Freshly prepared EtONa (2.1 mmol) in 4 mL of ethanol was added and stirred at 0° C. for 10 min. Then dropwise addition of 0.1 g of water, stirred at 0° C. for 2 hours, and the sodium salt of the epoxy compound was filtered. The sodium salt of the epoxy compound was then dissolved in 10 mL of water and added 10 mL of 1 N of HCl and 20 mL of toluene. The mixture was heated to reflux for 2 hours. The organic phase was separated, washed by saturated sodium chloride, dried over Na2SO4 and distilled off solvent to afford crude 2-methoxy-4-(2-oxoethyl)benzonitrile. MS m/z: 176 (M+1)+.
Name
ethyl 3-(4-cyano-3-methoxyphenyl)oxirane-2-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three

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